ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mechanism of Action
The mechanism of action of ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, studies have suggested that the compound may exert its effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. The compound has also been shown to interact with various receptors, including the adenosine A1 receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
Studies have shown that ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. Additionally, the compound has been shown to modulate neurotransmitter release and to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its broad range of potential applications in various scientific research fields. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one limitation of the compound is its relatively limited bioavailability and metabolic stability, which may impact its effectiveness in vivo.
Future Directions
There are several potential future directions for research on ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One direction is to further investigate the compound's mechanism of action and its interactions with various receptors and signaling pathways. Another direction is to optimize the compound's pharmacokinetic properties to improve its bioavailability and metabolic stability. Additionally, the compound could be further studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Finally, the compound could be explored for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 3,4-dimethoxybenzaldehyde, propargyl bromide, and 5-amino-3-methyl-1,2,4-triazole in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ethyl chloroformate to obtain the final compound. The synthesis method has been optimized for high yield and purity and is suitable for large-scale production.
Scientific Research Applications
Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory, analgesic, and anti-tumor agent. The compound has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate neurotransmitter release. Additionally, the compound has been explored for its potential as an antibacterial and antifungal agent.
properties
Product Name |
ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
---|---|
Molecular Formula |
C20H26N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c1-6-8-14-17(19(25)28-7-2)18(24-20(22-14)21-12(3)23-24)13-9-10-15(26-4)16(11-13)27-5/h9-11,18H,6-8H2,1-5H3,(H,21,22,23) |
InChI Key |
WYXOFIRJJCPXIM-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=C(C(N2C(=N1)N=C(N2)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC |
SMILES |
CCCC1=C(C(N2C(=N1)N=C(N2)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC |
Canonical SMILES |
CCCC1=C(C(N2C(=N1)N=C(N2)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.